Superior Field-Effect Mobility of P3HDT vs. P3HT in Thin-Film Transistors
In a direct comparative study of polymer thin-film transistors (TFTs) fabricated under identical spin-coating conditions, poly(3-hexadecylthiophene) (P3HDT) exhibited superior charge transport characteristics relative to poly(3-hexylthiophene) (P3HT) [1]. This demonstrates the tangible benefit of the longer C16 side chain in enhancing device performance.
| Evidence Dimension | Field-Effect Mobility |
|---|---|
| Target Compound Data | Higher field-effect mobility (quantified as 'higher') |
| Comparator Or Baseline | Poly(3-hexylthiophene) (P3HT) - 'lower' field-effect mobility |
| Quantified Difference | Qualitative (P3HDT > P3HT) |
| Conditions | Bottom-gate, top-contact TFTs; spin-coated films; Au electrodes; model-based parameter extraction |
Why This Matters
Higher field-effect mobility directly translates to faster switching speeds and higher on-currents in OFET devices, making P3HDT a preferable material for applications requiring superior electrical performance.
- [1] Deen MJ, Kazemeini MH, Haddara YM, Yu J, Vamvounis G, Holdcroft S, Woods W. Electrical characterization of polymer-based FETs fabricated by spin-coating poly(3-alkylthiophene)s. IEEE Transactions on Electron Devices, 2004, 51(11), 1892-1901. View Source
